

# HPLC method for Rosuvastatin EP Impurity L detection

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## Compound of Interest

Compound Name: *6,7-Dihydro Rosuvastatin Sodium*  
Salt  
Cat. No.: *B13862467*

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Application Note: High-Resolution HPLC Determination of Rosuvastatin EP Impurity L

## Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the specific detection of Rosuvastatin EP Impurity L (CAS 1024064-70-7). Defined as the 6,7-dihydro analog of Rosuvastatin, this impurity represents a critical saturation byproduct that must be controlled during active pharmaceutical ingredient (API) synthesis and stability testing.

While standard EP monographs list major impurities (A, B, C, G), Impurity L requires high-efficiency separation due to its structural similarity to the parent drug. This guide provides a self-validating method using a C18 stationary phase with an acidic mobile phase gradient, ensuring baseline resolution of the dihydro-impurity from the main Rosuvastatin peak.

## Chemical Background & Separation Logic

The Challenge: Rosuvastatin Calcium contains a characteristic hept-6-enoic acid side chain (a double bond at C6-C7). Impurity L is the saturated analog where this double bond is reduced to

a single bond.

- Rosuvastatin: Contains conjugated -systems (pyrimidine + double bond).
- Impurity L: Lacks the side-chain double bond, resulting in slightly higher hydrophobicity and a loss of specific - interactions with the stationary phase.

**Chromatographic Consequence:** In Reversed-Phase (RP) chromatography, the loss of the double bond typically increases retention time (RT). Therefore, Impurity L is expected to elute after the main Rosuvastatin peak (RRT > 1.0). The method relies on a low pH (TFA or Phosphate, pH ~2.5) to suppress the ionization of the carboxylic acid moiety, maximizing interaction with the C18 chains to distinguish the subtle hydrophobicity difference between the alkene (parent) and alkane (impurity) side chains.

## Experimental Protocol

### Reagents and Standards

- Rosuvastatin Calcium Reference Standard: >99.0% purity.
- Rosuvastatin Impurity L Standard: (3R,5S)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyheptanoic acid calcium salt (Dihydro-Rosuvastatin).
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Trifluoroacetic Acid (TFA) or Orthophosphoric Acid (85%).
- Water: Milli-Q grade (18.2 MΩ·cm).

### Chromatographic Conditions (The "Recipe")

Parameter	Specification	Causality / Rationale
Column	C18 (L1), 150 mm × 3.0 mm, 3.5 μm (or 250 × 4.6 mm, 5 μm)	High carbon load C18 is required to resolve the methylene vs. methine structural difference. 3.0mm ID saves solvent and increases sensitivity.
Mobile Phase A	Water + 0.1% TFA (or Phosphate Buffer pH 2.5)	Low pH suppresses carboxylic acid ionization ( ), ensuring the analyte is neutral and retained on the hydrophobic column.
Mobile Phase B	Acetonitrile : Methanol (50:50 v/v) + 0.1% TFA	Organic modifier blend. Methanol provides unique selectivity for polar impurities; ACN reduces backpressure.
Flow Rate	0.5 mL/min (for 3.0 mm ID)	Optimized for Van Deemter efficiency of 3.5 μm particles.
Column Temp	40°C	Elevated temperature improves mass transfer and reduces peak tailing for the bulky statin molecule.
Detection	UV @ 242 nm	Max absorbance for the pyrimidine core; sensitive for both parent and impurity.
Injection Vol	10 μL	Standard load to avoid column overload while maintaining LOQ.

## Gradient Program

Note: Dihydro-Rosuvastatin (Impurity L) is a late-eluting impurity.

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	65	35	Initial equilibration.
15.0	35	65	Linear ramp to elute Rosuvastatin and early impurities.
20.0	10	90	Wash step to elute hydrophobic Impurity L and dimers.
25.0	10	90	Hold.
25.1	65	35	Return to initial.
30.0	65	35	Re-equilibration.

## Sample Preparation Workflow

Diluent: Acetonitrile : Water (50:50 v/v).[1]

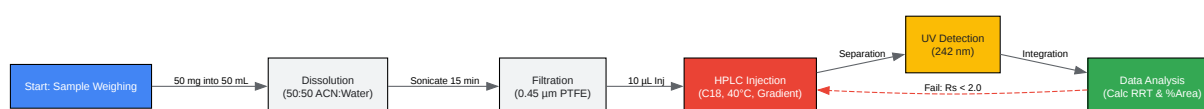
- Stock Standard Preparation:
  - Dissolve 10 mg Rosuvastatin Calcium CRS in 10 mL Diluent (1.0 mg/mL).[2]
  - Dissolve 1 mg Impurity L Standard in 10 mL Diluent (0.1 mg/mL).
- System Suitability Solution (SST):
  - Mix Stock Rosuvastatin and Stock Impurity L to achieve approx. 0.5 mg/mL Rosuvastatin spiked with 0.005 mg/mL (1%) Impurity L.
- Test Solution:
  - Weigh 50 mg of sample (API or crushed tablet powder).
  - Dissolve in 50 mL Diluent. Sonicate for 15 mins.
  - Filter through 0.45 µm PTFE filter (Discard first 2 mL).

## Method Validation & System Suitability

To ensure the method is "self-validating" as per E-E-A-T principles, the following criteria must be met before every analysis run:

- Resolution ( ): The resolution between Rosuvastatin (Main Peak) and Impurity L must be  $> 2.0$ .
  - Troubleshooting: If , lower the %B at the start of the gradient or lower the column temperature to 35°C to increase retention.
- Tailing Factor ( ): Rosuvastatin peak .[3]
- Sensitivity (S/N): For a 0.05% impurity spike, Signal-to-Noise ratio must be  $> 10$ .

## Visual Workflow (DOT Diagram)



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Caption: Operational workflow for the extraction and HPLC analysis of Rosuvastatin Impurity L.

## References

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